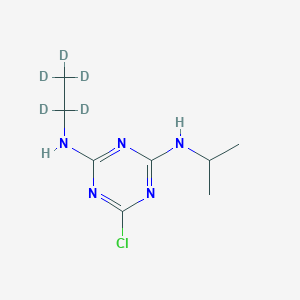

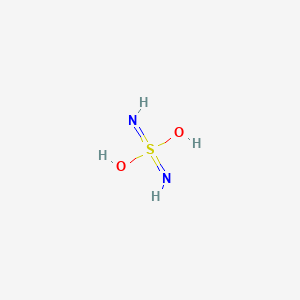

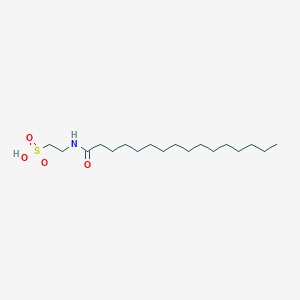

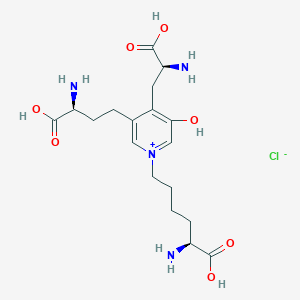

![molecular formula C48H48N2O5 B024329 [4R-[3(2(S*),5(R*),4R]]-3-[2-[1-[3-[Bis(phenylmethyl)amino]phenyl]propyl]-5-hydroxy-1,3-dioxo-5-(2-phenylethyl)-6-octynyl]-4-phenyl-2-oxazolidinone CAS No. 188559-22-0](/img/structure/B24329.png)

[4R-[3(2(S*),5(R*),4R]]-3-[2-[1-[3-[Bis(phenylmethyl)amino]phenyl]propyl]-5-hydroxy-1,3-dioxo-5-(2-phenylethyl)-6-octynyl]-4-phenyl-2-oxazolidinone

描述

Oxazolidinones are a class of compounds known for their varied applications in chemistry and pharmacology, particularly as antibiotics. However, the specific compound mentioned appears to be highly specialized, possibly designed for targeted scientific or therapeutic applications.

Synthesis Analysis

The synthesis of oxazolidinone derivatives typically involves reactions of epoxides or α-bromo ketones with carbon dioxide in the presence of diamines or other nucleophiles. For example, reactions of 2-methoxy-3,3-dimethyl-2-phenyloxirane or α-bromoisobutyrophenone with carbon dioxide and aliphatic α,ω-diamines have been investigated, leading to various oxazolidinone derivatives (Saitǒ et al., 1986).

Molecular Structure Analysis

The molecular structure of oxazolidinones often includes a 5-membered ring containing oxygen and nitrogen atoms. Detailed analysis using techniques like X-ray crystallography can reveal the planarity and hybridization states of atoms within the oxazolidinone ring, which are crucial for understanding the compound's reactivity and interaction with biological targets (Jiansheng Tang & J. Verkade, 1996).

Chemical Reactions and Properties

Oxazolidinones participate in a variety of chemical reactions, including nucleophilic ring openings and rearrangements. These reactions can be exploited to synthesize complex molecules with specific stereochemical configurations, useful in asymmetric synthesis (Wee & Mcleod, 2003).

科学研究应用

Synthesis of Isomeric Oxazolidinones

- Madesclaire et al. (2007) reported the synthesis of various isomeric 2-oxazolidinones from corresponding propanediols. The study emphasized the impact of experimental conditions on the formation of these compounds, showcasing the versatility and reactivity of oxazolidinones in synthetic chemistry M. Madesclaire et al., 2007.

Electrogenerated Chiral 2-Oxazolidinones

- Schierle-Arndt et al. (2001) described a flexible and efficient synthesis of enantiomerically pure 4,5-substituted 2-oxazolidinones. These compounds are crucial as precursors for various pharmacologically active 2-oxazolidinones, β-amino alcohols, and other derivatives Kerstin Schierle-Arndt et al., 2001.

Enantioselective Synthesis of Aminophosphonic Acids

- Reyes-Rangel et al. (2006) explored the enantioselective synthesis of aminophosphonic acids using diastereoselective azidation of oxazolidinone. This research provides insights into the utilization of oxazolidinone derivatives for synthesizing pharmacologically relevant compounds Gloria Reyes-Rangel et al., 2006.

Stereospecificity and Synthon Synthesis

- Research conducted by Jin-song (2011) focused on the stereospecific synthesis of a key synthon for Dolastatin 10, showcasing the application of oxazolidinone derivatives in the synthesis of complex natural products Yang Jin-song, 2011.

Synthesis of Nonproteinogenic Amino Acids

- Wee and Mcleod (2003) reported the conversion of 4-formyl-5-vinyl-2-oxazolidinone into naturally occurring, nonproteinogenic amino acids, indicating the potential of oxazolidinone derivatives in the synthesis of rare and biologically significant amino acids A. Wee & D. Mcleod, 2003.

Asymmetric Synthesis of Fatty Acid Esters

- Hwang and Erhan (2001) accomplished the highly selective asymmetric synthesis of 2-hydroxy fatty acid methyl esters through chiral imide enolates derived from oxazolidinones. This research underscores the utility of oxazolidinones in the synthesis of chiral compounds with potential applications in various industries H. Hwang & S. Erhan, 2001.

属性

IUPAC Name |

(2S,5R)-2-[(1S)-1-[3-(dibenzylamino)phenyl]propyl]-5-hydroxy-1-[(4R)-2-oxo-4-phenyl-1,3-oxazolidin-3-yl]-5-(2-phenylethyl)oct-6-yne-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C48H48N2O5/c1-3-29-48(54,30-28-36-18-9-5-10-19-36)32-44(51)45(46(52)50-43(35-55-47(50)53)39-24-15-8-16-25-39)42(4-2)40-26-17-27-41(31-40)49(33-37-20-11-6-12-21-37)34-38-22-13-7-14-23-38/h5-27,31,42-43,45,54H,4,28,30,32-35H2,1-2H3/t42-,43+,45+,48-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWQXDMCBNUXVPH-OOYLSIGHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1=CC(=CC=C1)N(CC2=CC=CC=C2)CC3=CC=CC=C3)C(C(=O)CC(CCC4=CC=CC=C4)(C#CC)O)C(=O)N5C(COC5=O)C6=CC=CC=C6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C1=CC(=CC=C1)N(CC2=CC=CC=C2)CC3=CC=CC=C3)[C@@H](C(=O)C[C@](CCC4=CC=CC=C4)(C#CC)O)C(=O)N5[C@@H](COC5=O)C6=CC=CC=C6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C48H48N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60450300 | |

| Record name | [4R-[3(2(S*),5(R*),4R]]-3-[2-[1-[3-[Bis(phenylmethyl)amino]phenyl]propyl]-5-hydroxy-1,3-dioxo-5-(2-phenylethyl)-6-octynyl]-4-phenyl-2-oxazolidinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60450300 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

732.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[4R-[3(2(S*),5(R*),4R]]-3-[2-[1-[3-[Bis(phenylmethyl)amino]phenyl]propyl]-5-hydroxy-1,3-dioxo-5-(2-phenylethyl)-6-octynyl]-4-phenyl-2-oxazolidinone | |

CAS RN |

188559-22-0 | |

| Record name | [4R-[3(2(S*),5(R*),4R]]-3-[2-[1-[3-[Bis(phenylmethyl)amino]phenyl]propyl]-5-hydroxy-1,3-dioxo-5-(2-phenylethyl)-6-octynyl]-4-phenyl-2-oxazolidinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60450300 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

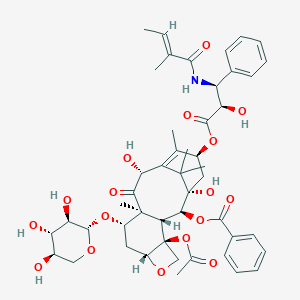

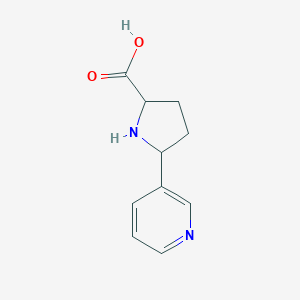

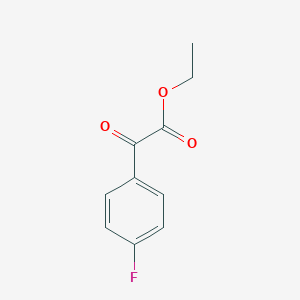

![(S)-4-Benzyl-3-[(S)-3-(2-bromo-4-methoxyphenyl)-2-(4-methoxyphenyl)propanoyl]-2-oxazolidinone](/img/structure/B24306.png)